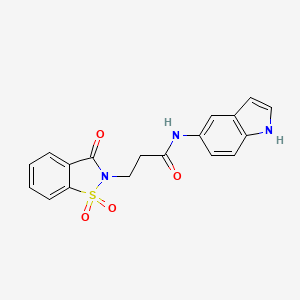![molecular formula C19H19N3O2 B12169954 3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)
3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲基-N-(2-苯乙基)-6,7-二氢-5H-环戊[b][1,2]噁唑[4,5-e]吡啶-4-甲酰胺是一种复杂的杂环化合物,在科学研究的各个领域引起了人们的兴趣。该化合物具有独特的结构,包括一个环戊[b][1,2]噁唑[4,5-e]吡啶核心,已知其具有潜在的生物活性,并应用于药物化学。
准备方法
合成路线和反应条件
3-甲基-N-(2-苯乙基)-6,7-二氢-5H-环戊[b][1,2]噁唑[4,5-e]吡啶-4-甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括在受控条件下对合适的先驱体进行环化。例如,反应可能从形成中间噁唑衍生物开始,然后与环戊烷环进行环化,随后进行官能化以引入苯乙基和酰胺基团。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以获得更高的产率和纯度。这可能包括使用催化剂、温度控制和溶剂选择,以有效地促进环化和官能化步骤。
化学反应分析
反应类型
3-甲基-N-(2-苯乙基)-6,7-二氢-5H-环戊[b][1,2]噁唑[4,5-e]吡啶-4-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子内特定原子的氧化态。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂,以及用于取代反应的各种亲核试剂。反应条件通常涉及受控温度、二氯甲烷或乙醇等溶剂,有时还会使用催化剂来提高反应速率。
主要形成的产物
这些反应形成的主要产物取决于使用的特定试剂和条件。例如,氧化可以产生羟基化衍生物,而还原可以产生脱氧化合物。取代反应可以产生各种官能化衍生物。
科学研究应用
3-甲基-N-(2-苯乙基)-6,7-二氢-5H-环戊[b][1,2]噁唑[4,5-e]吡啶-4-甲酰胺在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子和研究反应机理的构建块。
生物学: 研究其潜在的生物活性,如抗菌、抗癌和抗炎特性。
医学: 探索其潜在的治疗应用,包括针对各种疾病的药物开发。
工业: 用于开发新材料和化学工艺。
作用机制
3-甲基-N-(2-苯乙基)-6,7-二氢-5H-环戊[b][1,2]噁唑[4,5-e]吡啶-4-甲酰胺的作用机制涉及其与特定分子靶标和通路的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶标和通路会因具体应用和使用环境而异。
相似化合物的比较
类似化合物
类似的化合物包括其他噁唑和吡啶衍生物,例如:
- 2-甲基-4-苯基-1,3-噁唑
- 3-苯基-5-甲基-1,2,4-噁二唑
- 6-甲基-2-苯基吡啶
独特之处
使3-甲基-N-(2-苯乙基)-6,7-二氢-5H-环戊[b][1,2]噁唑[4,5-e]吡啶-4-甲酰胺与众不同的是其独特的环戊[b][1,2]噁唑[4,5-e]吡啶核心,它赋予了独特的化学和生物特性
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
6-methyl-N-(2-phenylethyl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-16-17(14-8-5-9-15(14)21-19(16)24-22-12)18(23)20-11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,20,23) |
InChI 键 |
DPZCZDXFZXERCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12169871.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone](/img/structure/B12169874.png)
![(5-Furan-2-ylmethyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-(4,6,7-trimethyl-quinazolin-2-yl)-amine](/img/structure/B12169877.png)
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12169881.png)
![3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12169897.png)
![1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B12169903.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12169906.png)

![N-(1H-indol-6-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide](/img/structure/B12169921.png)
![2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B12169937.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169940.png)



